REACTION_CXSMILES
|
[CH3:1][Mg]Br.[C:4]([C:7]1[S:8][C:9]([Cl:12])=[CH:10][CH:11]=1)(=O)[CH3:5].[NH4+].[Cl-]>CCOCC>[Cl:12][C:9]1[S:8][C:7]([C:4]([CH3:1])=[CH2:5])=[CH:11][CH:10]=1 |f:2.3|
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1SC(=CC1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
After being stirred for 1 hour at 25° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The crude carbinol was dissolved in 400 mL of 1-chlorobutane
|
Type
|
ADDITION
|
Details
|
0.5 g of potassium hydrogen sulfate was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux with a water separator until the distillate
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with aq. NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
after first adding 0.1 g of 4-t-butyl catechol
|
Type
|
DISTILLATION
|
Details
|
Distillation at 90° at aspirator pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |